molecular formula C20H22N4 B1663098 3-Benzyl-2-(4-methylpiperazinyl)-quinoxaline

3-Benzyl-2-(4-methylpiperazinyl)-quinoxaline

Cat. No. B1663098
M. Wt: 318.4 g/mol
InChI Key: PQQUQVYOCGJWAX-UHFFFAOYSA-N
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Scientific Research Applications

Mechanism of Action

VUF-10148 exerts its effects by binding to the histamine H4 receptor, a G-protein-coupled receptor involved in immune response regulation. Upon binding, it modulates the receptor’s activity, leading to downstream effects such as reduced inflammation and altered immune cell behavior. The specific molecular targets and pathways involved include the inhibition of pro-inflammatory cytokine release and the modulation of chemotaxis in immune cells .

Future Directions

The development of new drugs that overcome AMR problems is a current focus in pharmaceutical chemistry . Heterocyclic compounds, such as imidazole, give high chemotherapeutic values and act as a remedy for the development of novel drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VUF-10148 involves the reaction of 2-chloro-3-benzylquinoxaline with 4-methylpiperazine under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The mixture is heated to facilitate the substitution reaction, resulting in the formation of VUF-10148 .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

VUF-10148 primarily undergoes substitution reactions due to the presence of reactive sites on the quinoxaline ring and the piperazine moiety. It can also participate in oxidation and reduction reactions under appropriate conditions .

Common Reagents and Conditions

    Substitution Reactions: Common reagents include bases like potassium carbonate and solvents such as dimethylformamide.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with different amines can yield various substituted quinoxaline derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

VUF-10148 stands out due to its high affinity for the histamine H4 receptor and its potent anti-inflammatory effects. Compared to similar compounds, it has shown significant efficacy in preclinical models of inflammation, making it a promising candidate for further development .

properties

IUPAC Name

2-benzyl-3-(4-methylpiperazin-1-yl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4/c1-23-11-13-24(14-12-23)20-19(15-16-7-3-2-4-8-16)21-17-9-5-6-10-18(17)22-20/h2-10H,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQUQVYOCGJWAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3N=C2CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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